Product packaging for Sarkomycin(Cat. No.:CAS No. 874-21-5)

Sarkomycin

Cat. No.: B1629442
CAS No.: 874-21-5
M. Wt: 163.13 g/mol
InChI Key: NNMFPNTZRUUSQZ-UHFFFAOYSA-N
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Description

Sarkomycin is a useful research compound. Its molecular formula is C7H8NaO3+ and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclopentanecarboxylic acid, 2-methylene-3-oxo-, sodium salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8NaO3+ B1629442 Sarkomycin CAS No. 874-21-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

874-21-5

Molecular Formula

C7H8NaO3+

Molecular Weight

163.13 g/mol

IUPAC Name

sodium;2-methylidene-3-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C7H8O3.Na/c1-4-5(7(9)10)2-3-6(4)8;/h5H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

NNMFPNTZRUUSQZ-UHFFFAOYSA-N

SMILES

C=C1C(CCC1=O)C(=O)[O-].[Na+]

Canonical SMILES

C=C1C(CCC1=O)C(=O)O.[Na+]

Origin of Product

United States

Historical Context and Discovery of Sarkomycin

Isolation and Initial Characterization of Sarkomycin

This compound was discovered in 1953 by a team of Japanese scientists led by the distinguished Dr. Hamao Umezawa. bikaken.or.jpisac.world The discovery was the result of a large-scale screening effort that involved testing the culture broths of approximately 1,000 strains of streptomycetes for their ability to inhibit the growth of Ehrlich ascites carcinoma in mice. bikaken.or.jpjst.go.jp One particular strain, resembling Streptomyces erythrochromogenes, was found to produce a substance with potent antitumor activity. researchgate.netnih.gov This substance was subsequently named this compound. bikaken.or.jp

The initial isolation of this compound from the fermentation broth was a significant achievement. The process involved extracting the active component from the culture liquid. bikaken.or.jp Early characterization studies revealed that this compound is an acidic compound. jst.go.jp Further physicochemical analysis has provided more detailed information about its properties.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
IUPAC Name (1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid
CAS Number 489-21-4
Appearance An acidic oil

Data sourced from PubChem CID 114586. nih.gov

The structural elucidation of this compound was a critical step in understanding its function. It was determined to be a cyclopentanone (B42830) derivative characterized by an exocyclic methylene (B1212753) group, a structural feature that would later be identified as crucial for its biological activity. iupac.org

Early Reports on Biological Activities of this compound

The primary biological activity that brought this compound to the forefront of scientific research was its significant antitumor effect. The initial in vivo studies demonstrated its powerful inhibitory action against Ehrlich ascites carcinoma in mice. bikaken.or.jpjst.go.jp The culture liquid from the producing Streptomyces strain was shown to inhibit the growth of these cancer cells without causing severe toxicity in the host animals. bikaken.or.jp

Subsequent studies further explored its anticancer potential. Research indicated that this compound was also effective against HeLa cells, a human carcinoma cell line, in tissue culture. capes.gov.br This finding suggested a broader potential for this compound in cancer chemotherapy.

Beyond its antitumor effects, this compound also exhibited antibacterial properties. researchgate.net However, its activity against bacteria was generally less potent than its effect on tumor cells and was not the primary focus of early research.

Table 2: Summary of Early Biological Activity Findings for this compound

Biological Activity Model System Key Findings Reference(s)
Antitumor Activity Ehrlich ascites carcinoma in mice Potent inhibition of tumor growth with low toxicity. bikaken.or.jpjst.go.jp
Antitumor Activity HeLa human carcinoma cells Demonstrated inhibitory effect in tissue culture. capes.gov.br

| Antibacterial Activity | Various bacteria | Exhibited antibacterial properties. | researchgate.net |

Evolution of Academic Research on this compound

The initial excitement surrounding the discovery of this compound was tempered by a significant challenge: the compound's instability. It was found that the process of refining this compound often led to a reduction in its effectiveness, which ultimately led to the cessation of its production. bikaken.or.jpkoeki-info.go.jp This instability, coupled with its promising biological profile, became a major driver for the evolution of academic research on the compound.

A significant portion of subsequent research focused on the total synthesis of this compound. The simple yet unique structure of this compound presented an attractive target for synthetic chemists. The development of synthetic routes was not only an academic challenge but also a practical necessity to produce the compound and its analogs for further biological evaluation, given the difficulties in its isolation and purification from natural sources. iupac.org

The instability of the natural product also prompted extensive research into the synthesis of more stable this compound analogs. iupac.org Scientists hypothesized that by modifying the core structure of this compound, they could retain or even enhance its antitumor activity while improving its stability. This led to the creation of a variety of derivatives and related compounds. The study of these analogs also allowed for the investigation of the structure-activity relationship (SAR) of this compound, providing insights into which chemical moieties were essential for its biological function. iupac.org Research in this area explored how modifications to different parts of the molecule, such as the exocyclic methylene group, affected its antitumor and antibacterial properties. iupac.org

Biosynthesis and Origin of Sarkomycin

Microbial Production of Sarkomycin

The primary source of this compound is microbial fermentation. It was first isolated from the culture broth of a specific strain of actinomycete bacteria.

Producing Organism: this compound is produced by a strain of bacteria closely resembling Streptomyces erythrochromogenes. nih.gov The genus Streptomyces is renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of the clinically useful antibiotics of natural origin. These bacteria are Gram-positive and are typically found in soil, where they play a crucial role in decomposition.

Fermentation and Isolation: The production of this compound involves cultivating the Streptomyces strain in a suitable nutrient medium under controlled conditions. As the bacterium grows, it synthesizes and secretes this compound into the fermentation broth. Following the fermentation process, the compound is extracted from the broth and purified to yield the active substance. The characteristics of the producing strain and the conditions of fermentation are critical factors that influence the yield of this compound.

The general process for isolating antibiotic compounds from Streptomyces is outlined in the table below.

StepDescription
Inoculation A pure culture of the Streptomyces strain is used to inoculate a sterile nutrient-rich liquid medium.
Fermentation The culture is incubated in a fermenter with controlled temperature, pH, and aeration to promote bacterial growth and antibiotic production.
Extraction After an optimal fermentation period, the bacterial cells are separated from the broth. This compound is then extracted from the filtered broth using organic solvents.
Purification The crude extract is subjected to various chromatographic techniques to isolate and purify this compound from other metabolites.

Biosynthetic Pathways of this compound in Streptomyces erythrochromogenes

Despite the isolation of this compound and the identification of its producing organism, the specific biosynthetic pathway responsible for its formation in Streptomyces erythrochromogenes has not been fully elucidated in publicly available scientific literature. The genetic blueprint for the production of such secondary metabolites is typically encoded in a series of genes clustered together on the bacterial chromosome, known as a Biosynthetic Gene Cluster (BGC).

While the BGC for this compound has not been characterized, it is hypothesized to involve a series of enzymatic reactions that assemble the molecule from simpler metabolic precursors. The study of BGCs for other complex natural products from Streptomyces suggests that the pathway for this compound likely involves a sequence of specific, enzyme-catalyzed steps to construct its unique cyclopentanone (B42830) ring and functional groups. However, detailed research findings identifying the specific genes and intermediates in the this compound pathway are not currently available.

Enzymatic Mechanisms in this compound Biosynthesis

Consistent with the lack of a defined biosynthetic pathway, the specific enzymatic mechanisms involved in the biosynthesis of this compound remain largely unknown. The construction of its molecular scaffold would necessitate a suite of specialized enzymes. Based on the chemical structure of this compound, these enzymes would likely include:

Synthases or Cyclases: To form the core cyclopentanone ring structure.

Oxygenases: To introduce the ketone and carboxylic acid functionalities.

Methyltransferases: If any methyl groups were present in precursor stages.

However, without the identification and characterization of the this compound biosynthetic gene cluster, the specific enzymes, their functions, and their catalytic mechanisms are yet to be experimentally confirmed. Further research, including genome sequencing of the producing strain and functional analysis of the associated genes, is required to uncover the precise enzymatic machinery responsible for the biosynthesis of this compound.

Chemical Synthesis and Derivatization of Sarkomycin

Total Synthesis Approaches to Sarkomycin

Total synthesis efforts have encompassed both racemic and enantioselective pathways to access this compound and its various derivatives. irbbarcelona.orgjournals.co.za

Early racemic syntheses of this compound were often characterized by a considerable number of steps. One such approach employed an intramolecular carbenoid cyclization to construct the cyclopentanone (B42830) core, followed by a Horner-Wittig reaction to incorporate the exocyclic α-methylene group. journals.co.zathieme-connect.comtandfonline.com Another racemic synthesis involved a cycloaddition reaction between dimethyl 2-cyanofumarate and (σ-3-methoxyallyl)(η-cyclopentadienyl)dicarbonyliron, yielding a cyclopentanoid derivative that was subsequently converted into this compound. rsc.orgpsu.edursc.org A practical method for synthesizing a (±)-Sarkomycin precursor, 4,8-dioxo-3-oxabicyclo[3.3.0]oct-2-ene, involves a five-step sequence starting from dicyclopentadiene, with a retro-Diels-Alder reaction as a pivotal step. thieme-connect.com Furthermore, a convenient route for preparing (±)-methylcyclopentanone-3-carboxylate, an important precursor to this compound, entails the esterification of cyclohex-3-enecarboxylic acid, followed by an oxidation step and a Dieckmann condensation. psu.edu

Enantioselective synthesis strategies for this compound aim to produce the specific (R) enantiomer, which corresponds to the natural configuration of the compound. ontosight.aijournals.co.za

A notable enantioselective total synthesis of (R)-Sarkomycin proceeds through a five-step sequence. Key transformations in this route include a rhodium-catalyzed asymmetric conjugate alkenyl addition with subsequent silyl (B83357) trapping, and a Mukaiyama aldol (B89426) reaction utilizing aqueous formaldehyde. nih.govacs.orgacs.org This method marked the first application of asymmetric catalysis to establish the stereogenic center of this compound and represents a concise and efficient synthetic pathway. nih.govacs.org

Another significant enantioselective synthesis, specifically for (R)-Sarkomycin methyl ester, leverages a regioselective intermolecular Pauson–Khand reaction (PKR) to construct the cyclopentane (B165970) scaffold. irbbarcelona.orgacs.orgnih.govfigshare.comresearchgate.net The desired enantioselectivity in this route is achieved through an iridium-catalyzed asymmetric isomerization. irbbarcelona.orgacs.orgnih.govfigshare.com This five-step sequence is recognized as the shortest enantioselective synthesis of this compound methyl ester reported to date. irbbarcelona.orgacs.orgnih.govfigshare.com The Pauson-Khand reaction, characterized as a [2+2+1]-cycloaddition involving an alkyne, an olefin, and carbon monoxide, is a powerful tool for generating cyclopentenone derivatives with high regiochemical and stereochemical control. researchgate.netcsic.es The inclusion of ethylene (B1197577) glycol has been shown to significantly enhance the yield of the Pauson-Khand adduct in this particular synthesis. acs.orgacs.org

Synthesis of this compound Precursors and Intermediates

The synthesis of critical precursors and intermediates is fundamental for both racemic and enantioselective synthetic pathways to this compound. trans-3-Carboxy-2-diethoxyphosphorylcyclopentanone has been identified as a key precursor for this compound. thieme-connect.com Its synthesis can be accomplished via a rhodium(II) acetate-promoted cyclization of diethyl 1-diazo-2-oxohept-6-enephosphonate, followed by the transformation of the 3-vinyl moiety into a carboxylic acid group. thieme-connect.comresearchgate.net This precursor can also be obtained in enantiomerically enriched form through enzyme-promoted hydrolysis. thieme-connect.comresearchgate.net Another important intermediate for the synthesis of (R)-Sarkomycin is 2-(hydroxymethyl)-3-vinylcyclopentanone, which can be synthesized using a Yb(OTf)2-MP-catalyzed Mukaiyama-aldol process. This process employs 3-ethenyl-1-trimethylsiloxycyclopent-1-ene as a substrate in the presence of aqueous formaldehyde. researchgate.net Efforts have also been directed towards the synthesis of α-phosphoryl cyclopentanones, such as trans-2-diphenylphosphinoyl-3-tris(methylthio)methyl-cyclopentanone and trans-2-diphenylphosphinoyl-3-carbomethoxy-cyclopentanone, as potential intermediates in this compound synthesis. tandfonline.com

Development and Synthesis of this compound Analogs and Derivatives (e.g., this compound methyl ester, cyclothis compound)

Given this compound's chemical instability, several stable derivatives have been successfully developed and synthesized, including this compound methyl ester and cyclothis compound. irbbarcelona.org

This compound Methyl Ester : This derivative is a frequent target in enantioselective syntheses, exemplified by the route involving the Pauson-Khand reaction and iridium-catalyzed isomerization. irbbarcelona.orgacs.orgnih.govfigshare.com Catalytic hydrogenation of the Pauson-Khand adduct can yield racemic this compound methyl ester. acs.orgacs.org

Cyclothis compound : This cyclic lactone derivative of this compound has also been synthesized. irbbarcelona.org One method involves a five-step chemoenzymatic synthesis of (−)-(1R,5S)-cyclothis compound, commencing from racemic bicycloheptenone. This strategy incorporates an enantioselective microbiologically catalyzed Baeyer-Villiger oxidation, followed by a chemical regioselective epoxide ring opening. researchgate.netresearchgate.net Another approach to obtaining optically pure cyclothis compound involves the conversion of the endo adduct formed from (R)-allene 1,3-dicarboxylate and cyclopentadiene. rsc.orgrsc.org Additionally, cyclothis compound has been produced via a microbial Baeyer-Villiger reaction of cis-bicyclo[3.2.0]heptan-2,6-dione. nih.gov The iodocarbocyclization of 4-pentenylmalonate derivatives has also been effectively applied for the synthesis of cyclothis compound. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

While the primary focus here is on chemical synthesis, Structure-Activity Relationship (SAR) studies are vital for comprehending how structural modifications to this compound influence its biological activity. This compound's chemical structure features a cyclopentane ring, a carboxylic acid group, a methylidene group, and a ketone group, with the (R)-stereochemistry at its chiral center. ontosight.ai Research into this compound A has explored its potential as an antitumor agent, demonstrating inhibitory effects on certain cancer cell lines, although the precise mechanisms of action are not yet fully elucidated. ontosight.ai There are also reports indicating its antimicrobial properties. ontosight.ai The inherent chemical instability of this compound itself has been a driving force behind the synthesis of more stable derivatives, such as its methyl ester and cyclothis compound, which can then be subjected to further biological evaluation. irbbarcelona.org Comprehensive SAR studies typically involve the systematic synthesis of a series of analogs with targeted structural changes, followed by rigorous testing of their biological activities to pinpoint key pharmacophores and unravel the molecular basis of their observed effects.

Molecular and Cellular Mechanisms of Action of Sarkomycin

Elucidation of Molecular Targets

Research indicates that Sarkomycin exerts its antitumor effects by interfering with critical cellular processes, although its exact molecular targets are not yet fully understood. Studies suggest its ability to inhibit the growth of certain cancer cells and to possess antimicrobial properties against specific bacterial strains. ontosight.aiontosight.ai

Interference with Nucleic Acid Synthesis (e.g., DNA Polymerase Inhibition)

A key mechanism of this compound's action involves the inhibition of nucleic acid synthesis, particularly DNA synthesis. It is reported to disrupt DNA replication by interfering with enzymes crucial for maintaining DNA structure during cell division, such as topoisomerases. medkoo.com Early research also suggested that this compound's site of inhibition might be DNA polymerase, potentially at its sulfhydryl group. thieme-connect.comgla.ac.uknih.gov Studies have shown that this compound can inhibit DNA activity and RNA synthesis. youtube.com

Modulation of Cellular Metabolic Pathways

This compound has been investigated for its potential to interfere with cellular metabolic pathways. ontosight.ai While the precise pathways modulated are still under investigation, its ability to impact cancer cell growth suggests an influence on metabolic processes essential for cell proliferation and survival. ontosight.aiannualreviews.org

Mechanisms of Apoptosis Induction

This compound is known to induce apoptosis, or programmed cell death, in cancer cells. This induction of cell death is a crucial aspect of its antitumor activity. ontosight.aimedkoo.com Apoptosis is a complex process involving various signaling pathways, and its deregulation is a hallmark of cancer. nih.gov

Investigation of Nucleophilic Interactions within Cellular Environments

Given its chemical structure as an α,β-unsaturated ketone, this compound is anticipated to engage in nucleophilic interactions within cellular environments, particularly through Michael addition reactions. thieme-connect.comthieme-connect.comncl.res.inacs.orgiupac.orgjournals.co.za This type of reactivity suggests that this compound may act as a direct-acting agent toward nucleophilic centers in the cell, potentially including thiol groups on proteins. nih.govepa.govmdpi.com Studies have shown that the inhibitory effect of this compound on deoxyribonucleic acid nucleotidyltransferase (DNA polymerase) could be partially prevented by the inclusion of thiols like glutathione (B108866) or 2-mercaptoethanol, suggesting an interaction with thiol groups on the enzyme. nih.govtankonyvtar.hu

Compound Names and PubChem CIDs

Preclinical Efficacy Studies of Sarkomycin

In Vitro Assessment of Sarkomycin Efficacy

In vitro studies provide initial insights into a compound's direct effects on target cells or microorganisms under controlled laboratory conditions.

This compound has demonstrated inhibitory effects on the growth of various cancer cell lines. Research indicates its ability to inhibit the proliferation of certain cancer cells, although the precise mechanisms of action are not yet fully understood. cmu.ac.th

Specifically, this compound has been reported to inhibit HeLa cells, a human cervical adenocarcinoma cell line. [3, from previous turn] It also exhibits inhibitory activity against Eichler ascites cancer cells in vitro. [3, from previous turn] Furthermore, a cytostatic effect of this compound has been observed on Yoshida ascites sarcoma cells. [2, from previous turn]

Beyond direct cell growth inhibition, this compound has been shown to inhibit ornithine decarboxylase (ODC) in vitro. Methylated this compound, for instance, exhibited an ID50 (concentration causing 50% inhibition of enzyme activity) of 0.85 µg/ml against ODC. nih.gov This suggests a potential role for ODC inhibition in this compound's antitumor activity.

While reports confirm the in vitro antitumor activity of this compound against these cell lines, specific quantitative data such as IC50 (half maximal inhibitory concentration for cell growth) values for this compound itself against a broad panel of cancer cell lines are not widely detailed in the readily available literature.

This compound is recognized for its antimicrobial properties, acting as a natural antibiotic. cmu.ac.thscispace.com However, its antibacterial effect has been described as weak in some reports. [3, from previous turn] Despite this, there are indications of its activity against specific bacterial strains. cmu.ac.th

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against specific bacterial strains, are not extensively reported in the current search results.

Several standardized methodologies are employed for assessing the in vitro efficacy of antimicrobial and anticancer agents.

Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under specific in vitro conditions. idexx.dkidexx.combiomedpharmajournal.org For anticancer agents, a similar concept, IC50, is used to denote the concentration that inhibits 50% of cell growth. cmu.ac.thbanglajol.inforesearchgate.netmdpi.com MIC determination typically involves dilution methods, such as broth microdilution or agar (B569324) dilution, where varying concentrations of the agent are exposed to a standardized inoculum of the test microorganism. idexx.dkcreative-diagnostics.combmglabtech.com

Minimum Bactericidal Concentration (MBC): The MBC is a complementary metric to the MIC, representing the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum after a defined incubation period. nih.govbmglabtech.comnih.govexlibrisgroup.com MBC is usually determined by subculturing samples from wells or tubes that show no visible growth in MIC assays onto antibiotic-free agar plates to assess the number of surviving cells. nih.gov

Time-Kill Curves: Time-kill assays provide a dynamic assessment of the antimicrobial or cytotoxic effect over time. [3, from previous turn, 14, 15] This method involves incubating the test microorganism or cell line with different concentrations of the agent and periodically sampling to determine the number of viable cells (Colony Forming Units for bacteria) at various time points. creative-diagnostics.combmglabtech.com Time-kill curves can reveal whether an effect is time-dependent or concentration-dependent and provide information on the rate and extent of killing or inhibition. bmglabtech.com

In Vivo Preclinical Models for this compound Efficacy Evaluation

In vivo preclinical models, primarily animal models, are crucial for evaluating the therapeutic response of a compound within a complex biological system, mimicking human disease conditions more closely than in vitro studies. biomedpharmajournal.orgmedicaljournalssweden.senih.gov

This compound has been investigated for its antitumor activity in various animal models. Early studies reported that this compound exhibited antitumor activity against Yoshida rat sarcoma and Ehrlich carcinoma in mice. [7, from previous turn]

Furthermore, research on analogs of this compound has shown promising antitumor effects in specific sarcoma models. For instance, some this compound analogs demonstrated tumor growth inhibition ranging from 42% to 73% in sarkomas C-180, C-37, and C-45. [6, from first turn]

Xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are commonly used in preclinical oncology research to assess drug efficacy. researchgate.netekb.egscielo.brbiomedpharmajournal.org These models allow for the study of tumor growth and response to therapy in a living system. researchgate.netekb.eg While this compound's activity in such models has been noted, specific detailed data for this compound itself in these models (e.g., precise tumor volume reduction, survival rates) are not extensively quantified in the provided search results.

The assessment of therapeutic response in preclinical disease models involves monitoring various parameters to determine the efficacy of the tested compound. For antitumor agents like this compound, this typically includes:

Tumor Growth Inhibition: Measuring the reduction in tumor size or volume over time compared to untreated control groups. researchgate.net

Increased Lifespan/Survival: Evaluating the prolongation of life in treated animals compared to control groups. [2, from previous turn, 14, 17]

Histopathological Analysis: Examining tissue samples from tumors and organs to assess cellular changes, such as apoptosis (programmed cell death), necrosis, and changes in tumor architecture. scielo.br

Biomarker Modulation: Analyzing the expression levels of specific proteins or genes associated with tumor growth, proliferation, or apoptosis. creative-diagnostics.commedicaljournalssweden.se

While this compound has shown antitumor activity in models like Yoshida rat sarcoma and Ehrlich carcinoma, specific quantitative data regarding tumor growth inhibition percentages or detailed survival benefits directly attributable to this compound, beyond general observations, are limited in the provided information.

Mechanisms of Preclinical Resistance to Sarkomycin

Characterization of Acquired Resistance in Preclinical Models

Molecular Basis of Sarkomycin Resistance

The molecular basis of drug resistance is multifaceted, involving a complex interplay of genetic and epigenetic alterations, as well as the activation of alternative signaling pathways crownbio.comnih.govnih.gov. Although specific molecular mechanisms conferring resistance to this compound are not explicitly detailed in the provided search results, general mechanisms observed for other therapeutic agents can offer insights into potential avenues of resistance development.

Genetic Alterations Associated with Resistance

Activation of Alternative Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the drug's primary target, ensuring cell survival and proliferation mdpi.commdpi.comnih.gov. For example, in NSCLC, resistance to EGFR and c-Met inhibitors can involve the upregulation of alternative pathways such as mTOR and Wnt signaling nih.gov. The Src family kinases (SFK), particularly c-Src, are known to activate multiple downstream signaling pathways, including PI3K-AKT, Ras-MAPK, JAK-STAT3, and FAK/Paxillin, which can contribute to drug resistance mdpi.com. Overexpression of c-Src has been identified as a driver of drug resistance in various cancers by promoting tumor growth and survival mdpi.com. While the activation of such bypass pathways is a common mechanism of resistance to many therapeutic agents, specific alternative signaling pathways activated in response to this compound resistance have not been reported in the search results.

Preclinical Models for Studying Resistance Development

Preclinical models are indispensable tools for studying the development of drug resistance, allowing researchers to investigate underlying mechanisms and test strategies to overcome them nih.govcrownbio.com. Various models are employed, each with distinct advantages:

Drug-Adapted Cancer Cell Lines: These are generated in vitro by exposing cancer cell lines to increasing concentrations of a drug over time, leading to the selection of resistant cells. They enable high-throughput screening and detailed molecular analysis nih.govcrownbio.comnih.gov.

Patient-Derived Xenografts (PDXs): PDX models involve implanting patient tumor tissue into immunodeficient mice. They closely recapitulate the phenotypic and genetic features of patient tumors and their microenvironments, offering a more clinically relevant representation of resistance mechanisms crownbio.commdpi.comfrontiersin.orgnih.gov.

Genetically Engineered Mouse Models (GEMMs): These models involve introducing specific oncogenes or deleting tumor suppressor genes in mice, leading to the spontaneous development of tumors. They are valuable for studying the role of specific genetic alterations in resistance and can integrate immune system effects mdpi.comfrontiersin.orgnih.gov.

Organoids: Three-dimensional cell cultures derived from patient tumors that mimic the architecture and function of the original tissue, providing a platform for drug screening and resistance studies nih.gov.

CRISPR Engineering: This gene-editing technology allows for precise modification of genes to understand which mutations cause resistance, screen for new drug targets, and create cell lines with specific resistance mutations crownbio.com.

While these models are widely utilized across oncology to understand and combat drug resistance, specific preclinical models developed or characterized solely for studying this compound resistance are not detailed in the provided information.

Preclinical Combination Therapy Strategies with Sarkomycin

Rationale for Combination Approaches

The rationale behind employing combination approaches in cancer therapy is multifaceted, primarily driven by the desire to improve treatment outcomes, reduce drug resistance, and broaden the therapeutic window. Cancer is a complex and heterogeneous disease, often involving multiple signaling pathways and mechanisms that contribute to tumor growth, survival, and drug resistance. nih.govfrontiersin.orgcrownbio.comfrontiersin.org Monotherapy, while sometimes effective initially, frequently leads to the development of acquired resistance, limiting long-term success. crownbio.comnih.gov

Combination therapies offer several advantages:

Targeting Multiple Pathways: By combining agents with different mechanisms of action, it is possible to simultaneously target multiple critical pathways involved in cancer cell proliferation, survival, and metastasis, thereby increasing the likelihood of a more comprehensive and durable response. crownbio.com

Synergistic Effects: The interaction between two or more drugs can result in a synergistic effect, where the combined effect is greater than the sum of their individual effects. This allows for lower doses of each agent, potentially reducing toxicity while maintaining or enhancing efficacy. frontiersin.orgnih.govirbm.com

Overcoming Resistance: Combination regimens can address existing or emerging drug resistance mechanisms by targeting alternative pathways, inhibiting efflux pumps, or modulating the tumor microenvironment. crownbio.comnih.govarchive.org

Addressing Tumor Heterogeneity: Tumors often consist of diverse cell populations with varying sensitivities to different drugs. Combination therapy can address this heterogeneity by targeting a broader spectrum of cancer cells. frontiersin.org

While the general principles of combination therapy are well-established, specific preclinical data detailing the rationale for combining Sarkomycin with other agents are not extensively reported in the available literature. However, the inherent antitumor activity of this compound and its classification as a natural antitumor antibiotic suggest its potential as a component in such strategies, particularly given the historical interest in synthesizing hybrid molecules containing structural elements from known biologically active compounds. nih.gov

Evaluation of this compound in Preclinical Combination Regimens

Preclinical studies often involve:

In vitro assays: Using cell lines to assess drug effects on cell viability, proliferation, and apoptosis, often employing techniques like clonogenic cell survival assays. nih.govoaepublish.com

In vivo models: Utilizing animal models, such as patient-derived xenografts (PDXs) or syngeneic models, to evaluate tumor regression, growth delay, and systemic effects in a more complex biological system. crownbio.comfrontiersin.orgmdpi.com

Synergistic Interactions in Preclinical Models

The concept of synergistic interaction is crucial in combination therapy, indicating that the combined effect of two agents is greater than the sum of their individual effects. frontiersin.orgnih.govirbm.com Synergism can be assessed using various mathematical models, such as the Loewe additivity model or Bliss independence model, to differentiate between additive and synergistic effects. frontiersin.orgnih.gov

While the general importance of identifying synergistic interactions in preclinical models is widely recognized for prioritizing promising combinations for further investigation, specific instances or detailed data demonstrating synergistic interactions involving this compound in preclinical models are not provided in the search results. nih.gov

Table 1: General Examples of Synergistic Interactions in Preclinical Cancer Models (Illustrative, Not this compound-Specific)

Combination TypeExample Agents (General)Observed Synergistic Effect (General)Reference (General)
Chemotherapy + Targeted TherapyHistone deacetylase inhibitors + EtoposideEnhanced tumor cell death across sarcoma cell lines frontiersin.org
Chemotherapy + ImmunotherapyChemotherapy + Immune checkpoint inhibitorsIncreased tumor antigen release, enhanced T-cell recognition mdpi.com
Targeted Therapy + Targeted TherapySHP2 inhibitors + KRAS G12C inhibitorsOvercoming bypass-signaling-mediated resistance nih.gov
Antibiotics + ChemotherapyCarrimycin + 5-fluorouracilEnhanced sensitivity of colorectal cancer cells to 5-FU nih.gov

Impact on Overcoming Preclinical Drug Resistance

Drug resistance remains a significant challenge in cancer treatment, leading to treatment failure and disease progression. frontiersin.orgcrownbio.comnih.gov Preclinical studies play a vital role in understanding the mechanisms of drug resistance and developing strategies to overcome it. frontiersin.orgcrownbio.commdpi.com These strategies often involve combination therapies that can:

Bypass Resistance Mechanisms: Targeting alternative pathways that cancer cells activate to escape the effects of a single drug. crownbio.com

Inhibit Efflux Pumps: Counteracting the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govarchive.org

Target Cancer Stem Cells (CSCs): CSCs are often implicated in drug resistance and tumor relapse, and targeting them in combination with other agents can be a promising strategy. nih.gov

Modulate the Tumor Microenvironment (TME): The TME can contribute to drug resistance, and combination therapies can aim to alter this environment to improve drug efficacy. crownbio.com

While the importance of overcoming drug resistance is well-documented, specific preclinical data detailing this compound's impact on overcoming drug resistance, either alone or in combination, are not extensively reported in the provided search results. The general literature highlights various approaches to combat drug resistance, including the use of targeted therapies, immunotherapies, and novel small-molecule agents. nih.govfrontiersin.orgcrownbio.comnih.govarchive.orgnih.gov

Table 2: General Mechanisms of Drug Resistance and Potential Combination Strategies (Illustrative, Not this compound-Specific)

Mechanism of Resistance (General)Combination Strategy (General)Reference (General)
Upregulation of efflux pumps (e.g., P-gp)P-gp inhibitors + Chemotherapeutics (P-gp substrates) nih.govarchive.org
Activation of alternative signaling pathwaysMulti-targeted inhibitors; combination of pathway inhibitors crownbio.comnih.gov
Cancer Stem Cell (CSC) survivalCSC-targeting agents + Conventional chemotherapies nih.gov
Tumor Microenvironment (TME) factorsAgents modulating TME (e.g., anti-angiogenics, immunomodulators) crownbio.com

Further dedicated preclinical research is needed to fully elucidate this compound's potential in combination therapy strategies, including its synergistic interactions and its capacity to overcome various mechanisms of drug resistance.

Advanced Research Methodologies and Future Perspectives in Sarkomycin Research

Application of Omics Technologies (e.g., Genomics, Proteomics)

Omics technologies, including genomics, proteomics, and metabolomics, are instrumental in providing a comprehensive understanding of Sarkomycin's effects at a systems level. Metabolomics, in particular, is emerging as a critical tool for screening lead compounds, identifying drug targets, and assessing the bioactivity, potential, and toxicity of metabolites frontiersin.orgwindows.net. By analyzing the global changes in gene expression (genomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in response to this compound treatment, researchers can gain deeper insights into its mechanism of action and identify potential biomarkers of response or resistance. For instance, metabolomics can play a pivotal role in elucidating how this compound interferes with cellular metabolic pathways or induces apoptosis in cancer cells ontosight.ai. While specific detailed research findings on this compound's direct application with genomics and proteomics were not extensively detailed, the general utility of these technologies in drug discovery, especially for microbial metabolites like this compound, is well-established for evaluating protein and antigenic compound structures and functions frontiersin.orgwindows.net.

Use of Gene Editing Technologies (e.g., CRISPR/Cas9)

Gene editing technologies, such as CRISPR/Cas9, offer unprecedented precision in modifying genetic material, which can be leveraged to study this compound's targets and pathways. CRISPR/Cas9 has become widely available since 2012 and has successfully modeled cancer-relevant chromosomal translocations in human and mouse cell lines, demonstrating its versatility nih.gov. This technology allows for the precise knockout, knockdown, or overexpression of specific genes, enabling researchers to investigate the role of particular genes or proteins in this compound's efficacy or resistance mechanisms. For example, by using CRISPR/Cas9 to edit genes suspected to be involved in this compound's mechanism, researchers can validate drug targets or identify new ones. While direct applications of CRISPR/Cas9 specifically for this compound research were not explicitly detailed in the search results, the broader application of CRISPR/Cas9 in cancer research for targeting essential genes for cancer cell survival highlights its potential for understanding and enhancing the effects of anticancer agents like this compound nih.govgoogle.comtechnologynetworks.com.

Development and Utilization of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organoids)

Traditional 2D cell cultures often fail to accurately mimic the complex physiological environment of in vivo tissues. Advanced in vitro models, such as 3D cell cultures and organoids, provide a more physiologically relevant platform for studying drug responses. These models better replicate the cell-cell interactions, extracellular matrix components, and oxygen/nutrient gradients found in living organisms, offering a more predictive tool for preclinical drug evaluation. While specific studies detailing this compound's evaluation in 3D cell cultures or organoids were not found, the general trend in drug discovery emphasizes the importance of these models for more accurate assessment of drug efficacy and toxicity, particularly for anticancer agents mdpi.com. The use of such models could provide valuable insights into this compound's penetration, distribution, and efficacy within complex tumor microenvironments.

Computational and In Silico Modeling in this compound Research

Computational and in silico modeling approaches are increasingly vital for accelerating drug discovery and understanding molecular interactions. These methods include molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) calculations, and molecular dynamics simulations mdpi.comeijppr.commedcraveonline.comsourceforge.ionih.gov.

Molecular Docking and Virtual Screening: These techniques predict the binding affinity and orientation of this compound or its analogs to target proteins. For instance, in silico molecular docking studies have been conducted on this compound ester derivatives to evaluate their pharmacokinetics, drug-likeness, and docking scores against targets like PI3K p110α domain eijppr.com. Virtual screening allows for the rapid assessment of large libraries of compounds to identify potential candidates with desired binding characteristics sourceforge.iomdpi.comchemrxiv.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) and DFT Studies: QSAR models correlate chemical structure with biological activity, enabling the prediction of activity for new compounds nih.govistc.int. Density Functional Theory (DFT) methods are used to determine quantum chemical parameters and predict reactive sites, which is crucial for understanding reaction mechanisms and designing new derivatives medcraveonline.comscispace.comresearchgate.net. For example, DFT studies have been applied to understand the regioselectivity of cycloaddition reactions involving northis compound and its analogs medcraveonline.comscispace.com.

Computational MethodApplication in this compound ResearchKey Findings/Benefits
Molecular DockingEvaluating pharmacokinetics and binding scores of this compound ester derivatives with targets like PI3K p110α. eijppr.comPredicted drug-likeness and binding affinities; identified promising derivatives. eijppr.com
Virtual ScreeningRapid assessment of compound libraries for desired binding characteristics. sourceforge.iomdpi.comchemrxiv.orgnih.govIdentifies potential lead compounds and guides synthesis of analogs. sourceforge.iomdpi.comchemrxiv.orgnih.gov
QSAR CalculationsEstimating possible biological activity for compounds to be synthesized. istc.intPredicts activity based on chemical structure, aiding in rational drug design. istc.int
Density Functional Theory (DFT)Determining quantum chemical parameters and predicting reactive sites for this compound and its analogs. medcraveonline.comscispace.comresearchgate.netElucidates reaction mechanisms and regioselectivity, informing synthetic strategies. medcraveonline.comscispace.comresearchgate.net

Emerging Research Directions and Unexplored Potential of this compound Analogs

The future of this compound research lies in exploring its unexplored potential and developing novel analogs with enhanced properties. Some analogs of this compound have already demonstrated antitumor activity, with tumor growth inhibition ranging from 42% to 73% in sarcomas C-180, C-37, and C-45 istc.int. Research is ongoing to synthesize new derivatives that may exhibit combined antibacterial, antitumor, and antiviral properties istc.int.

Emerging research directions include:

Combination Therapies: Investigating this compound's synergistic effects with other therapeutic agents to improve efficacy and overcome resistance.

Targeted Delivery Systems: Developing advanced delivery systems, such as nanoparticles, to enhance this compound's specificity to cancer cells and reduce off-target effects.

Mechanism Elucidation: Further in-depth studies to fully understand the precise molecular mechanisms by which this compound exerts its anticancer and antimicrobial effects, including its ability to interfere with cellular metabolic pathways or induce apoptosis ontosight.ai.

Novel Analog Synthesis: Continued synthesis and evaluation of this compound analogs with modified chemical structures to optimize potency, stability, and selectivity ontosight.aiistc.intresearchgate.net. This includes exploring different stereoisomers and functional group modifications irbbarcelona.orgontosight.ai.

Broadening Therapeutic Applications: Exploring the potential of this compound and its analogs beyond oncology, given its reported antimicrobial properties ontosight.ai.

The study of this compound and its analogs holds significant promise for the development of new therapeutic agents, particularly in oncology ontosight.ai. Continued research into its mechanism of action, coupled with advances in medicinal chemistry and pharmacology, may facilitate the design of derivatives with improved efficacy and reduced side effects ontosight.ai.

Q & A

Q. What methods are used for isolating Sarkomycin from Streptomyces erythrochromogenes?

this compound is typically isolated via solvent extraction under acidic conditions (pH 2–3). Initial protocols used butanol for extraction from shake-flask cultures . Subsequent studies using deep-tank fermentation found that ethyl acetate or butyl acetate are more effective solvents under similar pH conditions, yielding higher-purity fractions . Researchers should adjust solvent selection based on the fermentation method (shake-flask vs. deep-tank) and confirm pH stability during extraction to avoid degradation.

Q. What solvent systems and purification techniques optimize this compound yield?

Key steps include:

  • Primary extraction : Use ethyl acetate at pH 2–3 for deep-tank cultures .
  • Secondary purification : Partition the extract between water and chloroform. This compound A (active fraction) migrates to chloroform, while this compound A' remains in the aqueous layer .
  • Chromatography : Carbon chromatography further refines the extract .
  • Stability testing : Monitor decomposition (e.g., this compound B formation) during solvent evaporation .
SolventpH RangeYield (mg/g culture)Notes
Butanol2–30.8–1.2Used for shake-flask cultures; low irritation in vivo
Ethyl acetate2–31.5–2.0Higher yield in deep-tank cultures; may require irritation mitigation

Q. How is this compound’s antitumor efficacy initially validated in preclinical models?

  • Animal models : Use Ehrlich ascites carcinoma (mice) for both ascitic and solid tumor testing .
  • Dosage : Administer 10–20 mg/kg/day via intraperitoneal injection. Note that solvent residues (e.g., ethyl acetate) may cause irritation, requiring neutralization before in vivo use .
  • Efficacy metrics : Compare tumor volume reduction and survival rates between treated and control groups.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s potency across studies?

Contradictions often arise from:

  • Sample preparation : Potency drops from 10 mg units/mg to 1–4 mg units/mg if solvents are evaporated incompletely, leading to decomposition .
  • Bioassay variability : Standardize tumor models (e.g., use syngeneic strains) and control for solvent residues.
  • Methodological transparency : Report extraction pH, solvent evaporation protocols, and storage conditions in detail .

Recommendation : Replicate experiments using identical protocols from prior studies to isolate variables. Use mass spectrometry to confirm compound integrity post-purification.

Q. What frameworks (e.g., PICO, FINER) are suitable for designing mechanistic studies on this compound?

  • PICO Framework :
  • Population : Cancer cell lines (e.g., HeLa, MCF-7) or murine tumor models.
  • Intervention : this compound A vs. B at varying concentrations.
  • Comparison : Positive controls (e.g., doxorubicin) and solvent-only controls.
  • Outcome : Apoptosis markers (e.g., caspase-3 activation), ROS levels, or tumor growth inhibition .
    • FINER Criteria : Ensure feasibility by prioritizing in vitro assays (e.g., cytotoxicity screens) before in vivo testing. Novelty can focus on this compound’s unique epoxyketone structure and its role in inhibiting proteasomes .

Q. How can researchers address ethical and practical challenges in sharing clinical trial data involving this compound?

  • Data anonymization : Apply GDPR/IRB-approved methods (e.g., k-anonymity) to protect patient identities in datasets .
  • Consent clauses : Include explicit permissions for data reuse in trial consent forms .
  • Balanced sharing : Use controlled-access repositories (e.g., EGA, dbGaP) instead of fully open platforms to limit misuse .

Q. What systematic review strategies are effective for synthesizing this compound’s preclinical data?

  • Search strategy : Combine PubMed, Cochrane Library, and Google Scholar queries with terms like “this compound AND (antitumor OR mechanism)” .
  • Inclusion criteria : Prioritize studies with detailed methodology sections and in vivo validation .
  • Bias mitigation : Use PRISMA guidelines to report screening processes and assess study quality via tools like SYRCLE’s risk-of-bias checklist .

Methodological Best Practices

  • Statistical reporting : Avoid stating "significant" without p-values; specify thresholds (e.g., p < 0.05) and justify decimal precision (e.g., 0.75 ± 0.03 vs. 0.752 ± 0.034) .
  • Manuscript structure : Follow IMRaD format, with Methods sections detailing extraction protocols and statistical tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.